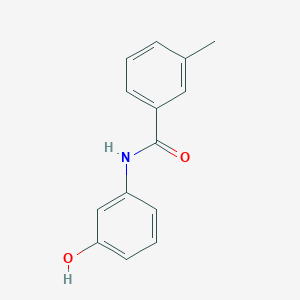

N-(3-hydroxyphenyl)-3-methylbenzamide

Description

N-(3-Hydroxyphenyl)-3-methylbenzamide is a benzamide derivative featuring a 3-hydroxyphenyl group attached to the amide nitrogen and a 3-methyl substituent on the benzoyl ring. Benzamides are widely studied for their roles in catalysis, medicinal chemistry, and material science due to their ability to form stable chelates with transition metals and modulate biological activity .

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

N-(3-hydroxyphenyl)-3-methylbenzamide |

InChI |

InChI=1S/C14H13NO2/c1-10-4-2-5-11(8-10)14(17)15-12-6-3-7-13(16)9-12/h2-9,16H,1H3,(H,15,17) |

InChI Key |

CNRIYHLQXUVUSU-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)O |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : The use of acid chlorides (e.g., 3-methylbenzoyl chloride) generally provides higher yields compared to carboxylic acids or esters . For instance, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized in 62% yield via the acid chloride route, whereas ester-based methods yielded negligible amounts .

- Role of Substituents : Hydroxyl groups (e.g., in the 2- or 3-position) enhance metal-chelation capabilities, making such derivatives useful in catalysis. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide forms stable N,O-bidentate chelates with transition metals, facilitating C-H functionalization reactions .

Key Research Findings and Contradictions

- Synthesis Efficiency : Contradictions exist in yields depending on the method. For example, ester-based synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide yielded <5% product, while acid chloride methods achieved >60% .

- Catalytic Utility : While hydroxyphenyl-substituted benzamides excel in forming stable chelates, DEET’s lack of hydroxyl groups renders it ineffective in catalysis despite structural similarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.